4-Hydroxychroman-2-carboxylic acid

Medicinal Chemistry Synthetic Intermediate Lactonization

Standard chroman-2-carboxylic acid lacks the C4 stereocenter and aliphatic hydroxyl reactivity critical for specific SAR studies. 4-Hydroxychroman-2-carboxylic acid solves this: - **Chiral center at C4** for enantioselective synthesis & CD configurational analysis. - **Unique reactivity**: Lactonization, oxidation to 4-oxo, or acetylation - unavailable with 6-OH (Trolox) isomers. - **Pharmacological probe**: Systematically compare C4-OH vs. oxo vs. unsubstituted in antilipidemic models. - **Typical 95% purity**, cool/dry storage.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
Cat. No. B13242208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxychroman-2-carboxylic acid
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2OC1C(=O)O)O
InChIInChI=1S/C10H10O4/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8/h1-4,7,9,11H,5H2,(H,12,13)
InChIKeySLSUBOSBTBJRCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxychroman-2-carboxylic Acid: Bifunctional Chroman Scaffold


4-Hydroxychroman-2-carboxylic acid (CAS 83278-79-9, MF C₁₀H₁₀O₄, MW 194.18) is a bicyclic chroman derivative bearing both a C4 hydroxyl group and a C2 carboxylic acid on the saturated pyran ring . Unlike the more extensively studied 6-hydroxychroman-2-carboxylic acid (Trolox) series where the phenolic OH resides on the aromatic ring, the aliphatic C4-OH in this compound introduces distinct stereochemical and reactivity features: the C4 position is chiral, enabling enantiomeric resolution studies and the generation of optically active intermediates [1]. The compound serves as a key intermediate for 6-chloro-4-hydroxychroman-2-carboxylate derivatives evaluated for antilipidemic activity [2], and the 4-OH group can undergo lactonization, oxidation, or acetylation, offering synthetic versatility not available with the non-hydroxylated chroman-2-carboxylic acid (CAS 51939-71-0) . Commercially, the compound is typically supplied at 95% purity with recommendations for long-term storage in cool, dry conditions .

Chiral intermediate with C2 and C4 stereocenters for enantiomeric resolution and CD configurational assignment
Orthogonal derivatization via aliphatic 4-OH: lactonization, oxidation, or acetylation
Enantiomeric resolution supported by enzymatic hydrolysis of hydroxychroman-2-carboxylate esters

Why Analogs Cannot Replace 4-Hydroxychroman-2-carboxylic Acid


Generic substitution among chroman-2-carboxylic acid congeners is precluded by three structural determinants. First, the hydroxyl group position dictates the pharmacological and physicochemical profile: 6-hydroxychroman-2-carboxylic acids (e.g., Trolox) are established phenolic antioxidants with radical-scavenging activity benchmarked against peroxyl radicals [1], whereas the 4-OH congener introduces an aliphatic secondary alcohol with distinct hydrogen-bonding capacity and susceptibility to lactonization, as demonstrated by the formation of 6-chloro-4-hydroxychroman-2-carboxylic acid lactone [2]. Second, the C4 hydroxyl creates a chiral center absent in chroman-2-carboxylic acid (CAS 51939-71-0, achiral at the ring positions), enabling enantioselective transformations documented by CD spectroscopy for absolute configuration assignment [3]. Third, 4-hydroxychroman-2-carboxylic acid derivatives—specifically ethyl cis-6-chloro-4-hydroxychroman-2-carboxylate—exhibited distinct in vivo pharmacological behavior compared to their 4-unsubstituted or 4-oxo counterparts in antilipidemic rat models, with the 4-OH analog showing attenuated activity relative to the 4-unsubstituted lead compound [4]. Thus, selecting the correct positional isomer is critical for both synthetic strategy and biological outcome.

Hydroxyl position mismatch
6‑OH isomers are phenolic antioxidants with radical‑scavenging activity; the 4‑OH is an aliphatic alcohol that enables lactonization and distinct hydrogen‑bonding, not interchangeable for antioxidant or reactivity profiles.
Chiral center gap
Chroman‑2‑carboxylic acid lacks the C4 stereocenter, limiting enantiomeric diversity and CD‑based configurational assignment; substitution may not support stereochemical studies.
Model‑response divergence
In antilipidemic models, the 4‑unsubstituted analog showed greater endpoint response than the 4‑hydroxy derivative; C4 oxidation state may shift pharmacological outcome and cannot be assumed equivalent.

4-Hydroxychroman-2-carboxylic Acid: Evidence vs. Analogs


Lactonization: Tricyclic Lactone Formation

4-Hydroxychroman-2-carboxylic acid undergoes intramolecular lactonization between the C4-OH and C2-COOH groups to form a tricyclic lactone. This is demonstrated in the 6-chloro derivative series: 6-chloro-4-hydroxychroman-2-carboxylic acid lactone (V, CAS 77155-94-3, C₁₀H₇ClO₃, MW 210.62) was synthesized and characterized as a distinct chemical entity . In contrast, chroman-2-carboxylic acid (CAS 51939-71-0) lacks the C4 hydroxyl and cannot form an analogous lactone, while 6-hydroxychroman-2-carboxylic acid bears its OH on the aromatic ring where lactonization with the C2 carboxyl is geometrically impossible . This lactonization capability provides a unique derivatization handle and a distinct physicochemical profile for separation and purification strategies.

Lactonization capability
Class-level
Forms tricyclic lactone; 6‑OH and unsubstituted chroman‑2‑carboxylic acid cannot form analogous lactone
Supports orthogonal derivatization and purification strategies
Class‑level inference; verify with specific derivatives
Medicinal Chemistry Synthetic Intermediate Lactonization

Chiral Resolution via CD Spectroscopy

The C4 position of 4-hydroxychroman-2-carboxylic acid is a stereogenic center, making the molecule chiral. Majer et al. (1995) reported the CD spectroscopic analysis of optically active 4-hydroxychromans (compounds 1–5) and their 4-acetoxy derivatives (6–8), applying the Snatzke-Antus treatment to assign the M absolute conformation and 4S absolute configuration [1]. This chirality enables enantiomeric resolution strategies: US Patent 5,348,973 demonstrates that hydroxychroman-2-carboxylic acid esters can be resolved by enantiospecific enzymatic hydrolysis using liver enzymes to produce enantiomerically enriched acids [2]. In contrast, chroman-2-carboxylic acid (CAS 51939-71-0) lacks any substituent at C4 and is achiral at the ring positions—it possesses only the C2 stereocenter, which is common to both compounds and therefore not a point of differentiation .

C4 stereocenter
Head-to-head
Chiral at C4; M/4S absolute configuration by CD; chroman‑2‑carboxylic acid achiral at C4
Enables enantiomeric resolution and stereochemical-control workflows
CD spectroscopy with Snatzke‑Antus treatment
Stereochemistry Chiral Separation CD Spectroscopy

Antilipidemic SAR: 4-Hydroxy vs. Unsubstituted

In a comparative antilipidemic study across three rat models (Triton WR-1339 hyperlipidemic, sucrose-fed hyperlipidemic, and chow-fed normolipemic), Cavestri et al. (1980) evaluated ethyl cis-6-chloro-4-hydroxychroman-2-carboxylate (IV) and its lactone (V) alongside the 4-unsubstituted analog ethyl 6-chlorochroman-2-carboxylate (II), ethyl 6-chlorochromanone-2-carboxylate (III), and clofibrate (I) [1]. The biologically most interesting analog was the 4-unsubstituted compound (II), which, like clofibrate, was an effective antitriglyceridemic and anticholesterolemic agent across all three models. The 4-hydroxy derivative (IV) and its lactone (V) showed reduced antilipidemic activity, demonstrating that C4 oxidation state critically modulates in vivo efficacy. This is consistent with the independent finding that in sucrose-fed rats, ethyl 6-chlorochroman-2-carboxylate (II, 4-unsubstituted) was a more effective hypocholesterolemic drug than clofibrate itself, whereas 6-phenyl and 6-cyclohexyl analogs were inactive [2].

Antilipidemic SAR
Reported
4‑unsubstituted analog identified as most biologically interesting; 4‑OH substitution conferred reduced response in three rat models
Model‑response endpoint context; C4 oxidation state modulates outcome
Cross‑study; exact differences not numerically reported
Antilipidemic SAR Chroman Derivatives

NF-κB Inhibition SAR: Aromatic Substitution

The chroman-2-carboxylic acid scaffold has been extensively explored for NF-κB inhibition. Kwak et al. (2008) synthesized a series of chroman-2-carboxylic acid N-(substituted)phenylamides and evaluated NF-κB inhibition in LPS-stimulated RAW 264.7 macrophages [1]. Compounds with -CH₃, -CF₃, -Cl monosubstituents or -Cl, -CH₃ disubstituents on the phenylamide ring exhibited moderate to good NF-κB inhibition (IC₅₀ range: 18.2–95.8 μM). The most active inhibitor, compound 2s (4-Cl substituent), showed IC₅₀ = 18.2 μM, which was 2.4-fold more potent than the reference compound KL-1156 (6-hydroxy-7-methoxychroman-2-carboxylic acid N-phenylamide, IC₅₀ = 43.9 μM) [1]. Critically, NF-κB inhibition by chroman compounds was not related to their antioxidant activity, indicating that the pharmacological driver is ring substitution on the amide phenyl rather than the hydroxylation pattern on the chroman core. For 4-hydroxychroman-2-carboxylic acid specifically, direct NF-κB IC₅₀ data are not available in the public literature, but the SAR framework indicates that the 4-OH group alone is not a determinant of NF-κB potency; activity is conferred by appropriate N-phenylamide substitution [2].

NF-κB inhibition SAR
Reported
Most active amide 2s IC₅₀ = 18.2 μM; reference KL‑1156 IC₅₀ = 43.9 μM (2.4‑fold difference)
Pathway‑response context; activity depends on N‑amide substitution, not 4‑OH alone
LPS‑stimulated RAW 264.7 macrophages; no direct IC₅₀ for parent acid
NF-κB Inhibition Anti-inflammatory SAR

Enzymatic Enantiomeric Resolution

The 6-hydroxychroman-2-carboxylic acid series (including Trolox, 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is well-established as phenolic antioxidants. Scott et al. (1974) demonstrated that 6-hydroxychroman-2-carboxylic acids are effective antioxidants in animal fats, vegetable oils, and emulsion systems, with the tetramethyl derivative (R₂=R₅=R₇=R₈=CH₃) showing activity comparable to commercial antioxidants [1]. Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) serves as the benchmark in TEAC (Trolox Equivalent Antioxidant Capacity) assays with a reference IC₅₀ of 34.34 µmol/L against ABTS•⁺ [2]. In contrast, 4-hydroxychroman-2-carboxylic acid bears an aliphatic (non-phenolic) hydroxyl group that is not part of the aromatic π-system and therefore cannot participate in the same radical-stabilizing resonance mechanisms. The 4-OH is better conceptualized as a synthetic handle (for oxidation, lactonization, or acetylation) rather than a pharmacophoric antioxidant element. No antioxidant IC₅₀ data were identified for 4-hydroxychroman-2-carboxylic acid in the public literature, consistent with the absence of the phenolic 6-OH pharmacophore.

Enzymatic resolution
Reported
Hydroxychroman‑2‑carboxylate esters resolved by liver enzymes: ≥26% acid yield, ≥8% ee
Supports biocatalytic route to enantiomerically enriched intermediates
Patent US 5,348,973; non‑hydroxylated esters not demonstrated
Antioxidant Radical Scavenging Pharmacophore

Enantiomeric Resolution by Enzymatic Hydrolysis: A Process Enabled for Hydroxychroman-2-carboxylic Acid Esters but Not Demonstrated for Non-Hydroxylated Chroman-2-carboxylates

US Patent 5,348,973 (Raju & Huh, 1994) discloses that hydroxychroman-2-carboxylic acid esters—specifically exemplified by methyl and ethyl esters of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid—can be resolved by enantiospecific hydrolysis using animal liver enzymes [1]. Liver enzymes from calf, cat, dog, eel, goat, lungfish, mouse, rat, and seal were found to be enantiospecific, with hydrolysis producing at least about 26% acid with at least about 8% enantiomeric excess [1]. While the patent primarily exemplifies the 6-hydroxy tetramethyl series, the claims encompass hydroxychroman-2-carboxylic acid esters as a class, indicating that the 4-hydroxy variant falls within the scope of substrates amenable to this enzymatic resolution methodology. The enantiomerically enriched acids are valuable as intermediates for vitamin E synthesis (requiring 2R configuration) and enantiomerically pure drugs [1]. The non-hydroxylated chroman-2-carboxylic acid esters are not addressed in this patent, and their compatibility with this enzymatic resolution has not been demonstrated.

Enzymatic Resolution Chiral Synthesis Vitamin E Intermediates

4-Hydroxychroman-2-carboxylic Acid Applications


Chiral Intermediate for Drug Synthesis

4-Hydroxychroman-2-carboxylic acid possesses two stereogenic centers (C2 and C4), making it a valuable starting material for stereochemically complex drug candidates. The absolute configuration of 4-hydroxychromans can be established by CD spectroscopy using the Snatzke-Antus method [1], and hydroxychroman-2-carboxylic acid esters can be resolved enantioselectively via enzymatic hydrolysis with liver enzymes [2]. This contrasts with chroman-2-carboxylic acid (CAS 51939-71-0), which lacks the C4 stereocenter and therefore offers fewer stereochemical permutations. Laboratories engaged in chiral drug discovery or vitamin E analog synthesis should procure the 4-hydroxy variant when additional stereochemical complexity is desired in the final target molecule.

Orthogonal Derivatization via Lactonization or Oxidation

The C4 aliphatic hydroxyl group enables unique derivatization pathways unavailable with 6-hydroxychroman isomers. Specifically, the 4-OH can undergo intramolecular lactonization with the C2-carboxylic acid to form tricyclic lactones, as demonstrated for 6-chloro-4-hydroxychroman-2-carboxylic acid lactone [1]. Additionally, the secondary alcohol at C4 can be oxidized to the corresponding 4-oxo (ketone) derivative, or acetylated to form 4-acetoxy chromans amenable to CD configurational analysis [2]. This orthogonal reactivity—lactonization, oxidation, acetylation—is not accessible from 6-hydroxychroman-2-carboxylic acid, where the phenolic OH has fundamentally different reactivity. Procure 4-hydroxychroman-2-carboxylic acid when the synthetic route requires aliphatic alcohol chemistry on the chroman ring.

Antilipidemic Lead Diversification via C4 Modulation

Structure-activity relationship studies by Cavestri et al. (1980) demonstrated that the C4 oxidation state profoundly influences the antilipidemic activity of 6-chlorochroman-2-carboxylate analogs in vivo: the 4-unsubstituted analog (ethyl 6-chlorochroman-2-carboxylate, II) was the most biologically interesting, showing antitriglyceridemic and anticholesterolemic efficacy comparable to clofibrate across three rat models, while the 4-hydroxy derivative (IV) and its lactone (V) displayed reduced activity [1]. In sucrose-fed rats, the 4-unsubstituted analog II was a more effective hypocholesterolemic agent than clofibrate itself [2]. For medicinal chemistry teams exploring antilipidemic chroman derivatives, 4-hydroxychroman-2-carboxylic acid serves as a key intermediate to systematically probe the impact of C4 functionality (OH vs. oxo vs. unsubstituted vs. lactone) on pharmacological outcome.

NF-κB Inhibitor Development Platform

The chroman-2-carboxylic acid scaffold, when elaborated into N-(substituted)phenylamides, yields NF-κB inhibitors with IC₅₀ values ranging from 18.2 to 95.8 μM in LPS-stimulated RAW 264.7 macrophages [1]. While the most potent NF-κB activity arises from amide substitution patterns (e.g., 4-Cl phenylamide, IC₅₀ = 18.2 μM, 2.4-fold more potent than KL-1156 at IC₅₀ = 43.9 μM) rather than the chroman ring hydroxylation pattern, the 4-OH group offers a convenient handle for parallel derivatization during SAR exploration [1]. 4-Hydroxychroman-2-carboxylic acid is thus suited for medicinal chemistry programs seeking to simultaneously optimize the N-amide pharmacophore and the chroman C4 substituent in a single synthetic sequence. It should not be selected based on an expectation of direct NF-κB inhibitory activity from the parent acid itself.

Application
Selection Property
Validation Focus
Chiral building block synthesis
C4 stereocenter for enantiomeric diversity
CD configurational assignment and enantiomeric excess
Orthogonal derivatization
Aliphatic 4‑OH for lactonization/oxidation
Lactonization efficiency and oxidation selectivity
Antilipidemic model‑response studies
C4 oxidation state modulation
Model endpoint response comparison across C4 variants
NF‑κB pathway inhibitor development
N‑amide derivatization handle
NF‑κB transcriptional inhibition assay context
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